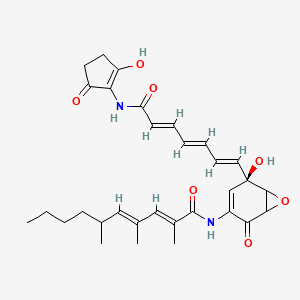
Manumycin A from Streptomyces parvulus
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manumycin A is a natural antibiotic isolated from the bacterium Streptomyces parvulus. It is known for its broad range of biological activities, including its potent antitumor properties. Manumycin A acts as a selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
准备方法
Synthetic Routes and Reaction Conditions: Manumycin A can be synthesized through a series of chemical reactions involving the formation of its polyketide structure. The synthetic route typically involves the use of specific precursors and catalysts to achieve the desired configuration and functional groups. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents like methanol .
Industrial Production Methods: Industrial production of Manumycin A involves the fermentation of Streptomyces parvulus under optimized conditions. The fermentation process is carefully monitored to ensure the maximum yield of the compound. After fermentation, Manumycin A is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反应分析
Types of Reactions: Manumycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols to replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of Manumycin A with enhanced or modified biological activities. These derivatives are often tested for their efficacy in different biological assays .
科学研究应用
Manumycin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein modification.
Biology: Investigated for its role in inhibiting specific signaling pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit farnesyltransferase and other molecular targets.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
作用机制
Manumycin A exerts its effects by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require farnesylation, leading to the disruption of various cellular processes. Manumycin A also affects other molecular targets and pathways, including the inhibition of IκB kinase and the modulation of the Ras signaling pathway .
相似化合物的比较
Manumycin A is part of a class of compounds known as manumycins, which share a similar polyketide structure. Other similar compounds include:
Asukamycin: Another antibiotic with a similar polyketide structure but different biological activities.
UCF1-A, UCF1-B, and UCF1-C: Compounds produced by different strains of Streptomyces with varying biological properties.
Manumycin A is unique due to its potent inhibition of farnesyltransferase and its broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
(2E,4E)-N-[(5R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-CCSUQDHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
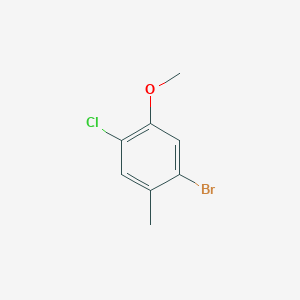
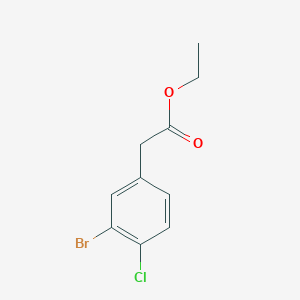
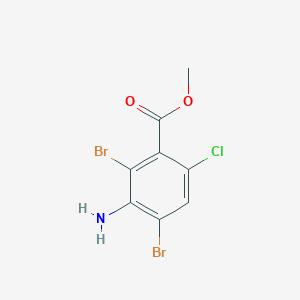
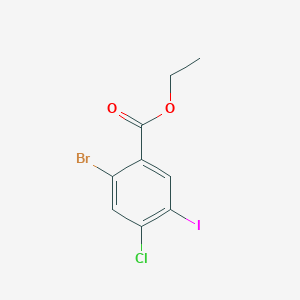
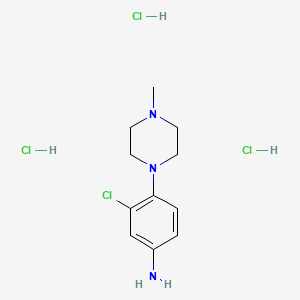
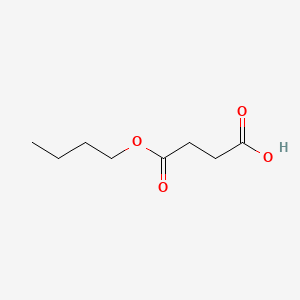
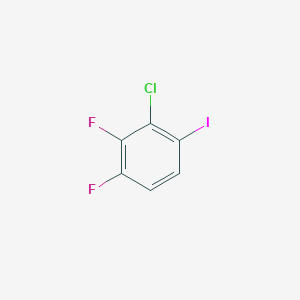
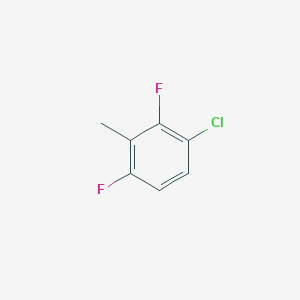
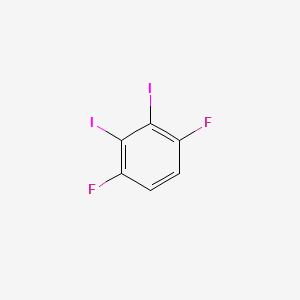
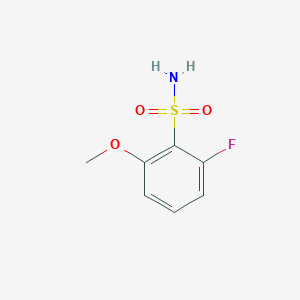
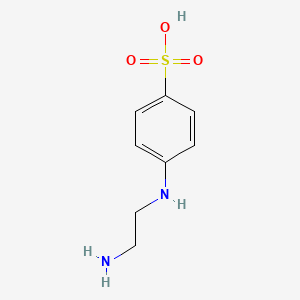
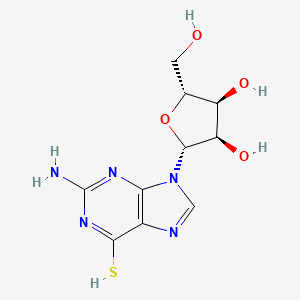
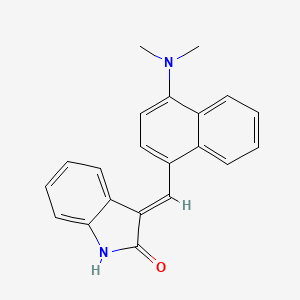
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
